molecular formula C7H6IN3 B13463102 3-Iodo-8-methylimidazo[1,2-a]pyrazine

3-Iodo-8-methylimidazo[1,2-a]pyrazine

Cat. No.: B13463102
M. Wt: 259.05 g/mol
InChI Key: GBLFXDITUNYUSI-UHFFFAOYSA-N
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Description

3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrazine family This compound is characterized by its fused bicyclic structure, which includes an imidazo ring fused to a pyrazine ring The presence of an iodine atom at the third position and a methyl group at the eighth position further distinguishes this compound

Properties

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-8-methylimidazo[1,2-a]pyrazine

InChI

InChI=1S/C7H6IN3/c1-5-7-10-4-6(8)11(7)3-2-9-5/h2-4H,1H3

InChI Key

GBLFXDITUNYUSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN2C1=NC=C2I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-8-methylimidazo[1,2-a]pyrazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of 2-aminopyrazine and 2-iodoacetophenone as starting materials. The reaction proceeds through a cyclization process facilitated by a base such as potassium carbonate in a polar solvent like dimethylformamide. The reaction mixture is heated to promote the formation of the imidazo[1,2-a]pyrazine core.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom facilitates transition-metal-catalyzed couplings, enabling structural diversification:

A. Suzuki-Miyaura Coupling
The 3-iodo group participates in palladium-catalyzed cross-couplings with aryl boronic acids. While specific data for this compound is limited, analogous imidazo[1,2-a]pyrazines show:

CatalystBaseSolventTemperatureYield Range
Pd(PPh₃)₄K₂CO₃Dioxane80°C60–85%

B. Ullmann-Type Coupling
Copper-mediated couplings with amines or thiols are feasible, leveraging the iodo group’s reactivity .

Nucleophilic Substitution

The electron-deficient pyrazine ring and iodo substituent enable SₙAr reactions:

NucleophileConditionsProduct TypeYield
AminesDMF, 80°C, 6 hr3-Amino derivatives73–99%
ThiolsEtOH, K₂CO₃, reflux3-Thioether analogs65–92%

Functional Group Transformations

A. Methyl Group Oxidation
The 8-methyl group can be oxidized to a carboxylic acid using KMnO₄/H₂SO₄, though yields depend on steric hindrance .

B. Nitration
Electrophilic nitration at the 6-position occurs under mixed HNO₃/H₂SO₄ conditions, producing nitro derivatives for further reduction .

Biological Interaction Studies

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity in enzymatic environments:

TargetInteraction TypeEffectReference
Bacterial VirB11 ATPaseCompetitive inhibitionIC₅₀ = 0.8–2.4 μM
PDE10 EnzymeAllosteric modulationKᵢ = 15 nM

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C without melting .

  • Light Sensitivity : Iodo-substituted analogs show gradual dehalogenation under UV light .

  • Solvent Effects : Reactivity in polar aprotic solvents (DMF, DMSO) exceeds that in THF or water .

Scientific Research Applications

3-Iodo-8-methylimidazo[1,2-a]pyrazine has found applications in several scientific research areas:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a building block for the synthesis of functionalized molecules.

Mechanism of Action

The mechanism of action of 3-Iodo-8-methylimidazo[1,2-a]pyrazine involves its interaction with specific molecular targets. The iodine atom and the fused bicyclic structure play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-Iodo-8-methylimidazo[1,2-a]pyridine
  • 3-Iodo-8-methylimidazo[1,2-a]pyrimidine
  • 3-Iodo-8-methylimidazo[1,2-a]pyrrole

Uniqueness

3-Iodo-8-methylimidazo[1,2-a]pyrazine is unique due to its specific substitution pattern and fused ring structure. The presence of an iodine atom at the third position and a methyl group at the eighth position imparts distinct chemical properties, making it a valuable compound for various applications. Its reactivity and potential biological activities set it apart from other similar compounds.

Biological Activity

3-Iodo-8-methylimidazo[1,2-a]pyrazine is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine family. Its unique structure, characterized by an imidazole ring fused with a pyrazine ring and various substituents, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its potential applications in various fields such as medicine and agriculture.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈N₃I. The presence of iodine at the 3-position and a methyl group at the 8-position enhances its chemical reactivity and biological properties. The compound's unique structure allows it to serve as a versatile scaffold in drug design.

Property Details
Molecular FormulaC₇H₈N₃I
Molecular Weight232.06 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila , which are known to cause serious infections. The compound acts by inhibiting key bacterial enzymes, thereby disrupting their metabolic processes .

Anticancer Activity

The compound has also shown promising results in anticancer studies. A recent study identified derivatives of imidazo[1,2-a]pyrazine as potent inhibitors of ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), a negative regulator of the cGAS-STING pathway involved in immune response and cancer progression. Compounds similar to this compound demonstrated substantial inhibitory activity with IC50 values in the low nanomolar range .

The mechanism of action of this compound involves its interaction with specific molecular targets. It may modulate enzyme activities or receptor functions, leading to alterations in cellular processes such as signal transduction and gene expression .

Study on Antibacterial Activity

In a comparative study, various imidazo[1,2-a]pyrazine derivatives were tested for their antibacterial efficacy. The results indicated that this compound exhibited superior activity against HP0525 , a key component of bacterial type IV secretion systems .

Evaluation of Anticancer Efficacy

In vivo studies involving murine models demonstrated that treatment with compounds related to this compound significantly inhibited tumor growth when combined with anti-PD-1 antibodies. The tumor growth inhibition rate reached up to 77.7%, showcasing the compound's potential in cancer immunotherapy .

Q & A

Q. What experimental parameters improve reaction yields in MCRs?

  • Optimization : Lowering reaction temperature (RT vs. reflux) and using polar solvents (DMSO) suppress tert-butyl isocyanide decomposition. Catalyst screening (e.g., FeCl3 vs. I2) identifies iodine as optimal .

Methodological Best Practices

Q. How are electron density calculations validated experimentally?

  • Approach : Bromination studies (e.g., 3,6,8-tribromo derivatives) confirm theoretical predictions. Kinetic isotope effects (H/D exchange) in alkaline DMSO further validate reactive positions .

Q. Which analytical techniques ensure purity in regioisomeric mixtures?

  • Protocol : TLC (1:10 MeOH/CH2Cl2) and HPLC-PDA distinguish regioisomers. Preparative column chromatography (silica gel, ethyl acetate/hexane) isolates pure fractions .

Emerging Research Directions

Q. Can imidazo[1,2-a]pyrazines act as telomerase inhibitors?

  • Preliminary Data : Unpublished studies suggest derivatives with electron-deficient aryl groups disrupt telomerase processivity. In vitro TRAP assays quantify inhibition efficacy .

Q. What mechanisms underlie phosphodiesterase inhibition in cardiac tissues?

  • Findings : 5-Bromo derivatives increase cAMP levels in isolated atria, mimicking isoproterenol effects. Propranolol-insensitive responses confirm PDE3/4 inhibition .

Q. How to address challenges in cross-coupling of halogenated derivatives?

  • Innovation : Microwave-assisted Suzuki reactions reduce reaction times. In situ transmetalation with ZnCl2 improves arylboronic acid compatibility .

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